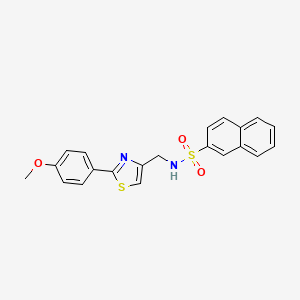![molecular formula C11H14Cl2N2O3S B2565924 3-氯-N-[2-氯-5-(二甲基氨磺酰基)苯基]丙酰胺 CAS No. 851169-33-0](/img/structure/B2565924.png)
3-氯-N-[2-氯-5-(二甲基氨磺酰基)苯基]丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting with the reaction of substituted anilines with acyl chlorides in an aqueous basic medium to produce electrophiles, which are then coupled with other reagents to attain the targeted compounds . Another synthesis approach involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium to produce a new dianion that can react with various electrophiles to give cyclopropanes . These methods suggest that the synthesis of 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide could potentially involve similar strategies of electrophilic substitution and coupling reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR, IR spectroscopy, and X-ray diffraction . These methods provide detailed information about the 3D geometries and electronic structures of the compounds. For instance, the crystal structure of a coumarin-based compound was determined to belong to the monoclinic system with specific cell parameters . Such structural analyses are crucial for understanding the molecular conformation and potential reactivity of 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide. However, the synthesis and reactivity of similar compounds suggest that the presence of amide and sulfonyl groups could influence the compound's reactivity, potentially allowing for further functionalization or participation in various chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, have been evaluated. For example, a HIF-1 pathway inhibitor was found to have poor water solubility, which necessitates its delivery in a formulation . The solubility and other physicochemical properties of a compound are important for its pharmacological development and application. Therefore, similar analyses would be required for 3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide to assess its suitability for further development.
科学研究应用
立体化学和抑制剂应用
该化合物因其立体化学和作为癌症化疗抑制剂的潜力而受到研究。例如,已确定类似化合物的分子结构为二氢叶酸还原酶的抑制剂,由于其可逆和不可逆的抑制作用,在癌症化疗中显示出前景 (Camerman, Smith, & Camerman, 1978).
衍生物制备研究
还对该化合物的衍生物进行了研究,例如 N-氯苯甲脒与二甲基硫醚反应形成各种衍生物,表明其在有机合成中的多功能性和在创建更复杂分子中的潜在应用 (Fuchigami & Odo, 1977).
神经激肽-1受体拮抗剂
在制药领域,“3-氯-N-[2-氯-5-(二甲基氨磺酰基)苯基]丙酰胺”的相关衍生物已被探索其作为口服活性、水溶性神经激肽-1受体拮抗剂的潜力,适用于治疗呕吐和抑郁症等疾病的临床给药 (Harrison et al., 2001).
合成与表征
已彻底研究了“3-氯-N-[2-氯-5-(二甲基氨磺酰基)苯基]丙酰胺”的各种衍生物的合成和表征。这些研究包括开发具有在药物化学中潜在应用的新型化合物,例如酪氨酸酶和黑色素抑制剂,表明在治疗色素沉着障碍中具有潜在用途 (Raza et al., 2019).
抗菌和抗抑郁剂
进一步的研究表明,该化合物的衍生物具有抗菌特性和作为抗抑郁剂的潜力。这突出了该化合物在开发新的治疗剂中的效用 (Nunna et al., 2014).
未来方向
属性
IUPAC Name |
3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S/c1-15(2)19(17,18)8-3-4-9(13)10(7-8)14-11(16)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZUJMAJXMJCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)



![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)


![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)

![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

